8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C9H15NO5 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Organic Chemicals
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is a bifunctional synthetic intermediate used in synthesizing various organic chemicals. Its applications include the production of pharmaceutical intermediates, liquid crystals, and insecticides. The compound is synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, with optimization of reaction conditions to improve yield and reduce reaction time (Zhang Feng-bao, 2006).
2. Biolubricant Potential
Research has indicated that derivatives of 1,4-dioxaspiro[4.5]decan-8-ol, derived from oleic acid, exhibit properties making them potential biolubricant candidates. These compounds have been synthesized using a sonochemical method, highlighting their potential in sustainable and environmentally friendly applications (Y. S. Kurniawan et al., 2017).
3. Synthesis of 1-Azaadamantan-4-one and Amino-1-azaadamantane Isomers
This compound is involved in the synthesis of 1-azaadamantan-4-one and its amino isomers. This process includes reductive homologation and subsequent reduction, demonstrating its utility in complex organic syntheses (D. Becker & D. Flynn, 1992).
4. Synthesis of Benzofurazan and Benzofuroxan Derivatives
The compound is used in synthesizing derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan. These derivatives contain hydroxy or dioxolane groups and have been studied under acid hydrolysis conditions, indicating its role in the synthesis of complex heterocyclic compounds (V. A. Samsonov & L. B. Volodarsky, 2000).
5. Enantiomerically Pure Spiroacetal Synthesis
Research has shown the use of this compound in the synthesis of enantiomerically pure spiroacetals. The compound is used in a methodology that involves the manipulation of alkynes, demonstrating its importance in stereochemically controlled syntheses (B. D. Schwartz et al., 2005).
Properties
IUPAC Name |
8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c11-8(7-10(12)13)1-3-9(4-2-8)14-5-6-15-9/h11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDVAVREBBQAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C[N+](=O)[O-])O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676522 | |
Record name | 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879514-21-3 | |
Record name | 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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